molecular formula C14H11FN4 B12590887 Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- CAS No. 356569-72-7

Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-

Cat. No.: B12590887
CAS No.: 356569-72-7
M. Wt: 254.26 g/mol
InChI Key: IBXDLBXKIXWOMK-UHFFFAOYSA-N
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Description

Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- is a heterocyclic compound that contains a phthalazine ring substituted with a 4-fluorophenyl and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.

Industrial Production Methods

Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- has several scientific research applications, including:

Properties

CAS No.

356569-72-7

Molecular Formula

C14H11FN4

Molecular Weight

254.26 g/mol

IUPAC Name

[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine

InChI

InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19)

InChI Key

IBXDLBXKIXWOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F

Origin of Product

United States

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